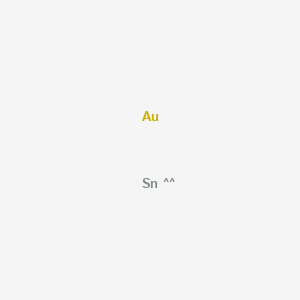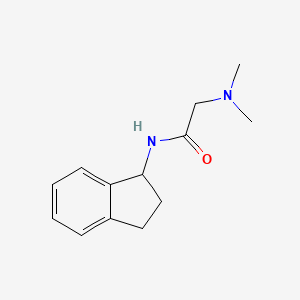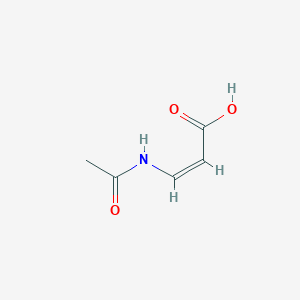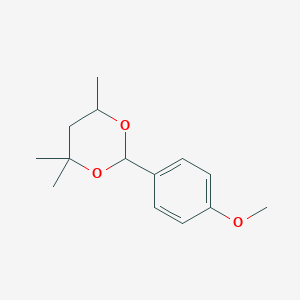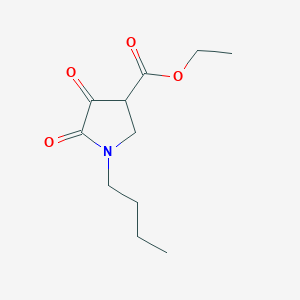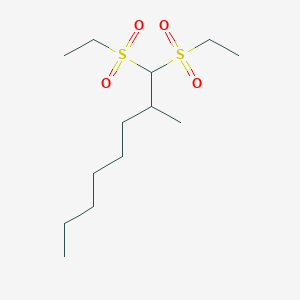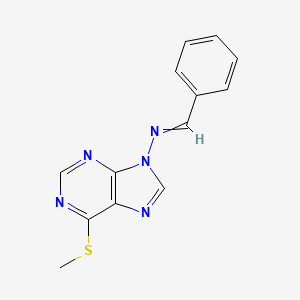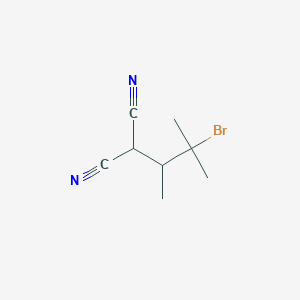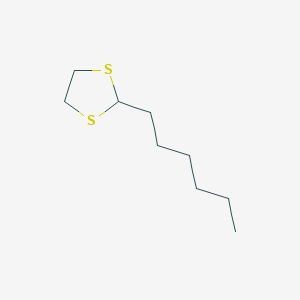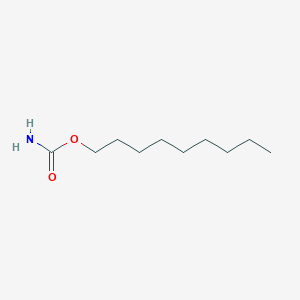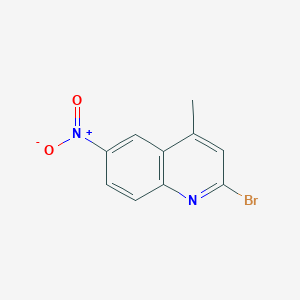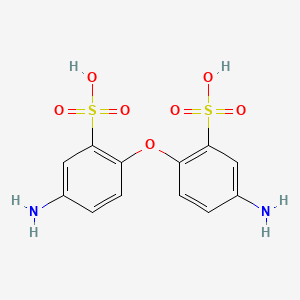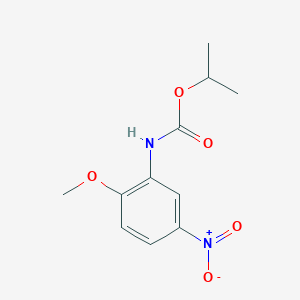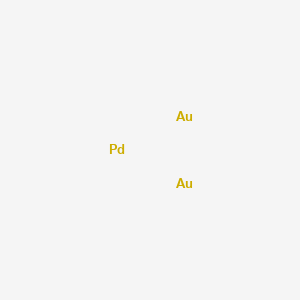
Gold;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-palladium compounds are a class of materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their applications in catalysis, electronics, and medicine. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, making their compounds highly stable and valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-palladium compounds can be synthesized through various methods, including chemical reduction, co-precipitation, and sol-gel techniques. One common method involves the reduction of gold and palladium salts using reducing agents such as sodium borohydride or hydrazine under controlled conditions . The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the size, shape, and distribution of the resulting nanoparticles.
Industrial Production Methods
On an industrial scale, gold-palladium compounds are often produced using colloidal synthesis methods. This involves the reduction of gold and palladium precursors in the presence of stabilizing agents to prevent agglomeration. The use of supports like magnesium oxide can enhance the catalytic properties of the resulting nanoparticles .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-palladium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique properties of the gold-palladium interface, which can facilitate electron transfer and activation of reactants .
Common Reagents and Conditions
Common reagents used in reactions involving gold-palladium compounds include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high selectivity and yield of the desired products .
Major Products Formed
The major products formed from reactions involving gold-palladium compounds depend on the specific reactants and conditions used. For example, the oxidation of alcohols using gold-palladium catalysts can produce aldehydes or ketones, while reduction reactions can yield hydrocarbons or amines .
Applications De Recherche Scientifique
Gold-palladium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which gold-palladium compounds exert their effects involves the unique electronic and structural properties of the gold-palladium interface. This interface can facilitate electron transfer, enhance the activation of reactants, and stabilize reaction intermediates. In biological systems, gold-palladium nanoparticles can interact with cellular components, leading to the disruption of metabolic processes and induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Gold-palladium compounds are compared with other noble metal compounds such as gold-silver and platinum-palladium compounds. While gold-silver compounds also exhibit excellent catalytic properties, gold-palladium compounds are often preferred for their higher stability and selectivity in certain reactions . Platinum-palladium compounds, on the other hand, are known for their superior catalytic activity in hydrogenation reactions but are more expensive and less stable than gold-palladium compounds .
List of Similar Compounds
- Gold-silver compounds
- Platinum-palladium compounds
- Gold-platinum compounds
- Silver-palladium compounds
Gold-palladium compounds stand out due to their unique combination of stability, catalytic activity, and biocompatibility, making them highly valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
12313-69-8 |
|---|---|
Formule moléculaire |
Au2Pd |
Poids moléculaire |
500.35 g/mol |
Nom IUPAC |
gold;palladium |
InChI |
InChI=1S/2Au.Pd |
Clé InChI |
BGEVUMALXWODKO-UHFFFAOYSA-N |
SMILES canonique |
[Pd].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


